molecular formula C20H23ClO4 B4902369 1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B4902369
M. Wt: 362.8 g/mol
InChI Key: BKXPZNPTEWOLKB-HWKANZROSA-N
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Description

1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound belonging to the class of phenylpropanes. These compounds are characterized by a phenylpropane moiety, which is a benzene ring attached to a three-carbon chain. This compound is notable for its complex structure, which includes multiple ether linkages and a chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common route involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with additional ethylene oxide to form 3-chlorophenoxyethoxyethanol. The final step involves the reaction of this intermediate with 2-methoxy-4-[(E)-prop-1-enyl]benzene under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are usually alcohols.

    Substitution: The major products are typically ethers or other substituted aromatic compounds.

Scientific Research Applications

1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)benzene
  • 4-[2-(3-chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde

Uniqueness

1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-3-5-16-8-9-19(20(14-16)22-2)25-13-11-23-10-12-24-18-7-4-6-17(21)15-18/h3-9,14-15H,10-13H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPZNPTEWOLKB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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